N-Desmethylsulfonyl-N'-methylsulfonyl Dofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is a chemical compound with the molecular formula C19H27N3O5S2 and a molecular weight of 441.56 g/mol . It is an impurity of Dofetilide, a medication used to treat irregular heartbeats such as atrial fibrillation and atrial flutter . The compound is characterized by its complex structure, which includes sulfonamide and phenyl groups.
Preparation Methods
The synthesis of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide involves multiple steps, starting from the parent compound Dofetilide. The synthetic route typically includes the following steps:
N-Methylation:
Sulfonylation: The addition of sulfonyl groups to the compound.
The reaction conditions often involve the use of reagents such as methyl iodide for methylation and sulfonyl chloride for sulfonylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form sulfoxides or sulfones.
Reduction: Reducing agents can convert the sulfonyl groups to thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Dofetilide formulations.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to understand its pharmacokinetics and pharmacodynamics as an impurity in Dofetilide.
Industry: It is used in the quality control and assurance processes during the manufacturing of Dofetilide.
Mechanism of Action
The mechanism of action of N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is not well-documented, but it is believed to interact with similar molecular targets as Dofetilide. Dofetilide works by blocking potassium channels in the heart, which helps to restore normal heart rhythm. The impurity may have similar effects, although its potency and efficacy are likely different .
Comparison with Similar Compounds
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide can be compared with other impurities of Dofetilide, such as:
- N-Desmethylsulfonyl Dofetilide
- N’-Methylsulfonyl Dofetilide
- N-Desaminomethylsulfonyl-N-nitryl Dofetilide
These compounds share similar structural features but differ in their specific functional groups and chemical properties. N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide is unique due to the presence of both desmethylsulfonyl and methylsulfonyl groups, which may influence its reactivity and interactions .
Properties
CAS No. |
937194-99-5 |
---|---|
Molecular Formula |
C₁₉H₂₇N₃O₅S₂ |
Molecular Weight |
441.56 |
Synonyms |
N-[4-[2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl]phenyl]-N-(methylsulfonyl)-methanesulfonamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.